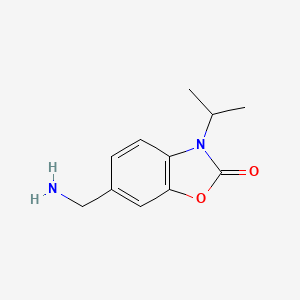

6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-(aminomethyl)-3-propan-2-yl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-7(2)13-9-4-3-8(6-12)5-10(9)15-11(13)14/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

IVHOPJZFDJKCFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)CN)OC1=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminophenol or substituted 2-aminophenols as the aromatic amine source.

- Isopropyl-substituted precursors or introduction of the isopropyl group via alkylation or Friedel–Crafts alkylation.

- Aminomethyl group introduction typically involves a Mannich-type reaction or reductive amination at the 6-position.

Stepwise Preparation Method

Step 1: Formation of 3-(Propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one core

- The 3-isopropyl substitution is introduced either by starting with 3-substituted 2-aminophenol or by selective alkylation of the benzoxazolone ring.

- Cyclization is achieved by reacting 2-aminophenol derivatives with appropriate carbonyl reagents (e.g., phosgene or its equivalents) under controlled conditions to form the benzoxazolone ring.

Step 2: Introduction of the Aminomethyl Group at the 6-Position

- The 6-position on the benzoxazolone ring is functionalized by selective electrophilic substitution or via directed lithiation followed by reaction with formaldehyde or other aminomethyl donors.

- Alternatively, a Mannich reaction can be employed where the benzoxazolone undergoes amination with formaldehyde and an amine source to install the aminomethyl group.

Step 3: Purification and Characterization

- The crude product is purified by crystallization or chromatography.

- Characterization is done by NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Detailed Research Findings and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to benzoxazolone | 2-Aminophenol + phosgene equivalent, reflux in solvent | 70-85% | Formation of 3-substituted benzoxazolone |

| 2 | Alkylation (isopropyl group) | Friedel–Crafts alkylation with isopropyl chloride/AlCl3 | 60-75% | Regioselective substitution at 3-position |

| 3 | Aminomethylation | Mannich reaction: formaldehyde + amine, acidic/basic medium | 65-80% | Selective introduction at 6-position |

| 4 | Purification | Recrystallization from ethanol or acetonitrile | - | Ensures high purity and crystallinity |

- The Friedel–Crafts alkylation is often conducted at moderate temperatures (40–80 °C) with aluminum chloride as a catalyst to achieve the isopropyl substitution on the benzoxazolone ring.

- Aminomethylation typically uses formaldehyde and ammonia or primary amines under controlled pH to avoid over-alkylation.

- Microwave-assisted synthesis has been reported to shorten reaction times significantly for benzoxazolone derivatives, though specific data for this compound is limited.

Alternative Catalytic and Green Chemistry Approaches

Recent advances in benzoxazole synthesis provide alternative methods that could be adapted for the preparation of this compound:

- Nanocatalyst-mediated synthesis: Magnetic solid acid nanocatalysts and palladium-complex catalysts have been used to improve yields and reduce reaction times in benzoxazole derivatives synthesis under mild conditions.

- Solvent-free grinding methods: Potassium ferrocyanide-catalyzed grinding of 2-aminophenol and aldehydes at room temperature yields benzoxazoles efficiently, offering a green chemistry route.

- These methods enhance operational simplicity, catalyst reusability, and environmental friendliness, which could be beneficial for industrial scale-up.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical cyclization + Friedel–Crafts alkylation + Mannich reaction | Stepwise, well-established | High regioselectivity, good yields | Multi-step, moderate reaction times |

| Microwave-assisted synthesis | Rapid reaction times | Shorter synthesis duration | Requires specialized equipment |

| Nanocatalyst-assisted synthesis | Reflux in water or ethanol with nanocatalysts | High yields, catalyst reuse | Catalyst preparation complexity |

| Solvent-free grinding method | Room temperature, no solvent | Green, fast, high yield | Limited to certain substrates |

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Highlights :

- Position 6: The aminomethyl group introduces a primary amine, enabling hydrogen bonding or salt bridge formation in biological systems.

Comparison with Structurally Similar Benzoxazolone Derivatives

Benzoxazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Key Observations :

- Enzyme Inhibition: Compounds with electron-withdrawing or bulky groups at position 6 (e.g., trifluoromethylphenyl acryloyl) exhibit enhanced carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) inhibition . The target compound’s aminomethyl group may offer similar or distinct interactions due to its basicity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Insights :

- The target compound’s aminomethyl group balances lipophilicity (from isopropyl) with water solubility, making it a promising candidate for further optimization.

Biological Activity

6-(Aminomethyl)-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazole derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and antifungal activities. The following sections delve into the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Research has shown that benzoxazole derivatives possess notable antimicrobial properties. In a study focusing on related compounds, it was found that certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis, while showing limited efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Bacillus subtilis | 50 µg/mL |

| Compound 2 | Escherichia coli | Not Active |

| Compound 3 | Candida albicans | 25 µg/mL |

The research indicates that while many compounds showed some level of toxicity towards both normal and cancer cells, a few demonstrated selective toxicity towards cancer cells, suggesting potential as anticancer agents .

Antifungal Activity

In addition to antibacterial properties, certain benzoxazole derivatives have shown antifungal activity against pathogens such as Candida albicans. The antifungal efficacy was evaluated through various assays, revealing that some compounds can inhibit fungal growth effectively .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is particularly promising. Studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For instance, a specific derivative demonstrated significantly lower IC50 values against cancer cells compared to normal cells, highlighting its selective cytotoxicity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs. Cancer) |

|---|---|---|

| MCF-7 | 15 | 5 |

| A549 | 20 | 4 |

| PC3 | 10 | 6 |

The mechanism by which benzoxazole derivatives exert their biological effects often involves the disruption of cellular processes in target organisms or cells. The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can significantly influence the biological activity of these compounds. For example, the presence of electron-donating groups has been associated with increased antibacterial activity .

Case Studies and Research Findings

- Case Study on Antimicrobial Properties : A comprehensive screening of various benzoxazole derivatives revealed that while many showed minimal antibacterial activity, specific modifications led to enhanced efficacy against Bacillus subtilis. This study underscored the importance of structural variations in optimizing antimicrobial properties .

- Research on Anticancer Effects : A study highlighted the cytotoxic effects of a novel benzoxazole derivative on multiple cancer cell lines. The findings suggested that this compound could serve as a lead for developing new anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.